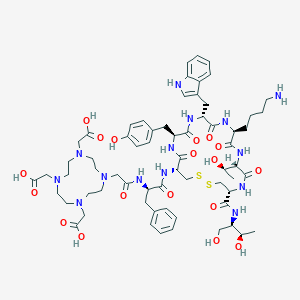

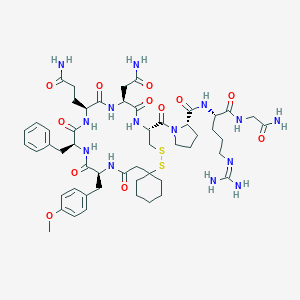

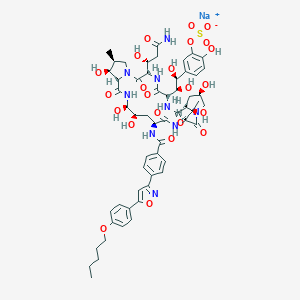

![molecular formula C51H82N8O21S B549160 Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxohexadecyl)-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-](/img/structure/B549160.png)

Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxohexadecyl)-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-

Vue d'ensemble

Description

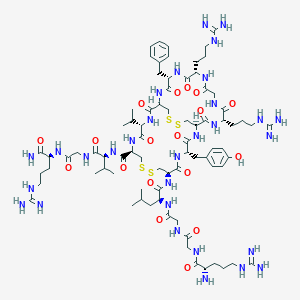

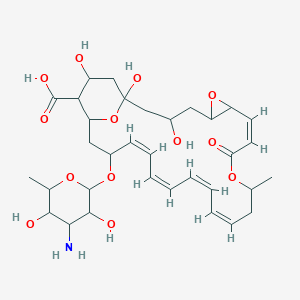

FR901379 est un lipohexapeptide sulfoné produit par le champignon filamenteux Coleophoma empetri. Il sert de précurseur pour la semisynthèse de la micafungine, un agent antifongique de type échinocandine utilisé pour le traitement clinique des infections fongiques invasives . La micafungine présente une excellente solubilité dans l'eau grâce à la fraction sulfonate provenant de FR901379, ce qui améliore considérablement son efficacité pharmacologique et ses propriétés pharmacocinétiques .

Applications De Recherche Scientifique

FR901379 has several scientific research applications, including:

Chemistry: It is used as a precursor for the semisynthesis of micafungin, an antifungal agent.

Biology: FR901379 is studied for its role in the biosynthesis of echinocandin-type antifungal agents.

Medicine: Micafungin, derived from FR901379, is used for the clinical treatment of invasive fungal infections.

Mécanisme D'action

Target of Action

Pneumocandin A0, a lipopeptide antibiotic, primarily targets the β-1,3-D-glucan synthase enzyme complex in fungal cell walls . This enzyme is crucial for the synthesis of β-1,3-D-glucan, a key component of the fungal cell wall .

Mode of Action

The compound noncompetitively inhibits the β-1,3-D-glucan synthase . This inhibition disrupts the synthesis of β-1,3-D-glucan, leading to a weakened fungal cell wall . The resulting osmotic instability causes the fungal cells to undergo lysis .

Biochemical Pathways

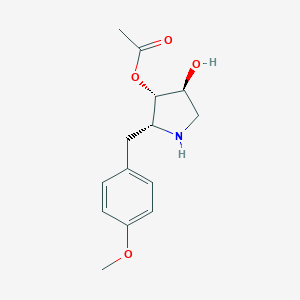

The biosynthesis of Pneumocandin A0 involves a nonribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS) arranged in tandem, along with two cytochrome P450 monooxygenases and seven other modifying enzymes . The compound also involves the biosynthesis of L-homotyrosine, a component of the peptide core .

Result of Action

The primary result of Pneumocandin A0’s action is the lysis of fungal cells due to osmotic instability . This occurs as a result of the disruption of β-1,3-D-glucan synthesis, which weakens the fungal cell wall . The compound has a strong anti-Candida effect .

Action Environment

The production and efficacy of Pneumocandin A0 can be influenced by various environmental factors. For instance, low-temperature adaptive laboratory evolution (ALE) has been used to enhance the production capacity of Glarea lozoyensis, the fungus that produces Pneumocandin A0 . This process increased the compound’s production by enhancing the fungus’s membrane permeability .

Safety and Hazards

Orientations Futures

Méthodes De Préparation

Voies de synthèse et conditions de réaction

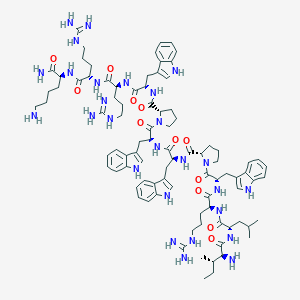

La biosynthèse de FR901379 implique l'optimisation de la voie de biosynthèse par surexpression d'enzymes limitant la vitesse telles que le cytochrome P450 McfF et McfH . Ces enzymes aident à éliminer l'accumulation de sous-produits indésirables et à augmenter la production de FR901379 . De plus, l'activateur transcriptionnel McfJ est surexprimé pour réguler la biosynthèse de FR901379, améliorant encore sa production .

Méthodes de production industrielle

En production industrielle, une souche hautement productrice de FR901379 est construite via l'ingénierie métabolique des systèmes dans Coleophoma empetri MEFC09 . La souche modifiée coexprimant McfJ, McfF et McfH atteint un titre de 4,0 g/L dans des conditions de culture en fed-batch dans un bioréacteur de 5 L . Le processus de purification implique le chauffage des produits bruts de FR901379, leur dissolution dans l'eau ou des solutions aqueuses avec des solvants organiques et le contrôle du pH du liquide dissous . Le liquide dissous est ensuite refroidi ou traité avec des solvants organiques pour obtenir FR901379 purifié .

Analyse Des Réactions Chimiques

FR901379 subit diverses réactions chimiques, notamment :

Les réactifs et conditions courants utilisés dans ces réactions comprennent les enzymes cytochrome P450, les activateurs transcriptionnels et les gènes de sulfonation . Les principaux produits formés à partir de ces réactions sont FR901379 et ses dérivés .

Applications de la recherche scientifique

FR901379 a plusieurs applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme précurseur pour la semisynthèse de la micafungine, un agent antifongique.

Biologie : FR901379 est étudié pour son rôle dans la biosynthèse des agents antifongiques de type échinocandine.

Mécanisme d'action

FR901379 exerce ses effets en servant de précurseur à la micafungine, qui inhibe la β-1,3-glucane synthase . Cette enzyme est nécessaire pour la synthèse de la paroi cellulaire de plusieurs agents pathogènes fongiques . En bloquant la biosynthèse du β-1,3-glucane, la micafungine inhibe puissamment la croissance des agents pathogènes fongiques . Les cibles moléculaires et les voies impliquées comprennent la β-1,3-glucane synthase et la voie de biosynthèse du β-1,3-glucane .

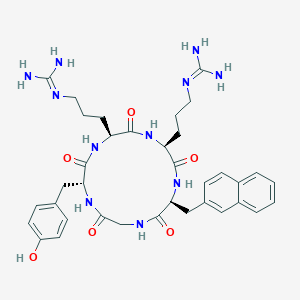

Comparaison Avec Des Composés Similaires

FR901379 est comparé à d'autres agents antifongiques de type échinocandine tels que la caspofungine et l'anidulafungine . Contrairement aux autres agents de type échinocandine, la micafungine, dérivée de FR901379, présente une excellente solubilité dans l'eau en raison de la fraction sulfonate . Cette caractéristique améliore considérablement son efficacité pharmacologique et ses propriétés pharmacocinétiques .

Composés similaires

Caspofungine : Un autre agent antifongique de type échinocandine utilisé pour le traitement des infections fongiques invasives.

Anidulafungine : Un agent antifongique de type échinocandine avec des applications similaires.

La particularité de FR901379 réside dans son rôle de précurseur de la micafungine, qui possède une solubilité dans l'eau et des propriétés pharmacologiques supérieures à celles des autres agents de type échinocandine .

Propriétés

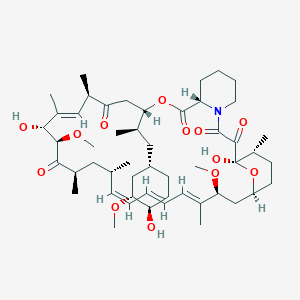

IUPAC Name |

[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H82N8O21S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-37(66)53-30-22-34(64)47(72)57-49(74)41-42(67)26(2)24-59(41)51(76)39(33(63)23-36(52)65)55-48(73)40(44(69)43(68)28-18-19-32(62)35(20-28)80-81(77,78)79)56-46(71)31-21-29(61)25-58(31)50(75)38(27(3)60)54-45(30)70/h18-20,26-27,29-31,33-34,38-44,47,60-64,67-69,72H,4-17,21-25H2,1-3H3,(H2,52,65)(H,53,66)(H,54,70)(H,55,73)(H,56,71)(H,57,74)(H,77,78,79)/t26-,27+,29+,30-,31-,33+,34+,38-,39-,40-,41-,42-,43-,44-,47+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAPLTEIQCKDUAT-UYCSHIFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)C(CC(=O)N)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H]([C@H](CN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)[C@@H](CC(=O)N)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H82N8O21S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1175.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

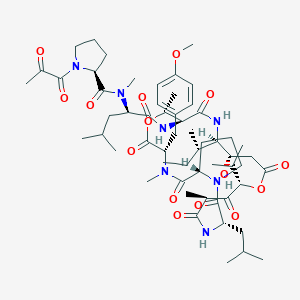

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

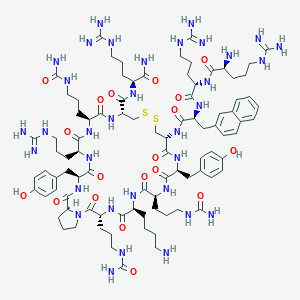

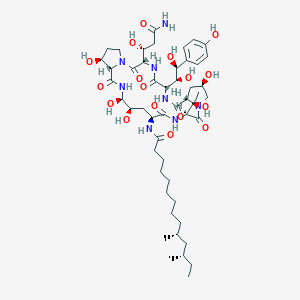

![N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B549164.png)